1-Piperazineethanol, 4-[1-methyl-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-
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Overview
Description
1-Piperazineethanol, 4-[1-methyl-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]- is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives.
Preparation Methods
The synthesis of 1-Piperazineethanol, 4-[1-methyl-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]- typically involves multi-component reactions. One common method is the one-pot multi-component cyclocondensation reaction, which is known for its high atom economy and efficiency . This method allows for the preparation of the compound using readily available starting materials under controlled reaction conditions . Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1-Piperazineethanol, 4-[1-methyl-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
In medicinal chemistry, it has shown promise as an antimicrobial and anticancer agent . The compound’s ability to inhibit specific enzymes and pathways makes it a valuable candidate for drug development. Additionally, its unique structure allows for the exploration of its interactions with biological targets, making it useful in biochemical and pharmacological studies .
Mechanism of Action
The mechanism of action of 1-Piperazineethanol, 4-[1-methyl-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of cellular processes . For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By targeting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1-Piperazineethanol, 4-[1-methyl-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]- can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as celecoxib and sildenafil . While these compounds share a similar core structure, they differ in their specific functional groups and biological activities. For instance, celecoxib is a selective COX-2 inhibitor used as an anti-inflammatory drug, while sildenafil is a phosphodiesterase inhibitor used for treating erectile dysfunction . The unique combination of functional groups in 1-Piperazineethanol, 4-[1-methyl-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]- contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
58733-10-1 |
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Molecular Formula |
C16H25N7O2 |
Molecular Weight |
347.42 g/mol |
IUPAC Name |
2-[4-(1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H25N7O2/c1-20-14-13(12-17-20)15(22-7-10-25-11-8-22)19-16(18-14)23-4-2-21(3-5-23)6-9-24/h12,24H,2-11H2,1H3 |
InChI Key |
PSQLBBYDVHGZSE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)N3CCN(CC3)CCO)N4CCOCC4 |
Origin of Product |
United States |
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